molecular formula C27H23N5OS2 B5493411 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one

2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one

Cat. No.: B5493411
M. Wt: 497.6 g/mol
InChI Key: JLOKLOMCVBKSMY-UHFFFAOYSA-N
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Description

2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one is a complex organic compound that features a unique combination of triazinoindole and phenothiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole and phenothiazine intermediates, followed by their coupling through a sulfanyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenothiazine or triazinoindole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenothiazine or triazinoindole rings.

Scientific Research Applications

2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in materials science, such as in the development of organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core and exhibit similar biological activities.

    Phenothiazine derivatives: Compounds with the phenothiazine moiety are known for their diverse pharmacological properties.

Uniqueness

2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one is unique due to its combination of triazinoindole and phenothiazine structures, which may confer synergistic effects and enhance its biological activity. This dual functionality sets it apart from other compounds with only one of these moieties.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenothiazin-10-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5OS2/c1-3-21(26(33)32-19-13-7-9-15-22(19)34-23-16-10-8-14-20(23)32)35-27-28-25-24(29-30-27)17-11-5-6-12-18(17)31(25)4-2/h5-16,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOKLOMCVBKSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5CC)N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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